molecular formula C12H17N B13313155 3,3,4,6-tetramethyl-2,3-dihydro-1H-indole

3,3,4,6-tetramethyl-2,3-dihydro-1H-indole

Cat. No.: B13313155
M. Wt: 175.27 g/mol
InChI Key: NLYSASRHIISZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,4,6-Tetramethyl-2,3-dihydro-1H-indole (CAS 1368517-14-9) is a high-purity chemical compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol. This 2,3-dihydroindole derivative is supplied for laboratory research purposes. Compounds within the 2,3-dihydroindole structural class are of significant scientific interest as promising agents for the synthesis of novel compounds with neuroprotective and antioxidant properties . Researchers are exploring these structures as key precursors and modular frameworks in medicinal chemistry, particularly for developing analogs of endogenous hormones and other biologically active molecules . The structural motif of a saturated 2,3-dihydroindole core presents a versatile scaffold for chemical diversification, enabling investigations into receptor subtype selectivity and intrinsic activity profiles for various therapeutic targets . This product is intended for use by qualified researchers in chemical synthesis, pharmacology, and drug discovery. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3,3,4,6-tetramethyl-1,2-dihydroindole

InChI

InChI=1S/C12H17N/c1-8-5-9(2)11-10(6-8)13-7-12(11,3)4/h5-6,13H,7H2,1-4H3

InChI Key

NLYSASRHIISZQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NCC2(C)C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Design for the Formation of 3,3,4,6 Tetramethyl 2,3 Dihydro 1h Indole

Retrosynthetic Analysis and Precursor Strategy Development for the 3,3,4,6-tetramethyl-2,3-dihydro-1H-indole Skeleton

A retrosynthetic analysis of this compound suggests several potential disconnection points, leading to various precursor strategies. The most logical disconnections are at the C-N and C2-C3 bonds of the dihydroindole ring.

One primary retrosynthetic approach involves the disconnection of the N1-C7a bond and the C2-C3 bond, which points towards a substituted aniline (B41778) and a ketone as key precursors. Specifically, this disconnection suggests 3,5-dimethylaniline (B87155) and 3-methylbutan-2-one as plausible starting materials. This strategy aligns with the principles of the Fischer indole (B1671886) synthesis, a classic and versatile method for indole ring formation.

Another strategy could involve the formation of the C2-C3 bond as the final step, starting from a pre-formed N-substituted aniline derivative. This would require a precursor with the nitrogen atom already attached to the aromatic ring, which could then undergo an intramolecular cyclization.

The choice of precursors is critical and is dictated by the desired substitution pattern on both the aromatic ring and the pyrroline (B1223166) moiety of the dihydroindole. For the target molecule, the presence of methyl groups at positions 3, 3, 4, and 6 necessitates the selection of appropriately substituted precursors to ensure the correct final arrangement.

A plausible forward synthesis based on the Fischer indole synthesis model would involve the reaction of 3,5-dimethylphenylhydrazine with 3-methylbutan-2-one. The hydrazine (B178648) can be prepared from 3,5-dimethylaniline. This approach directly installs the desired methyl groups at positions 4 and 6 on the aromatic ring and the gem-dimethyl groups at the C3 position. The subsequent reduction of the resulting indolenine would yield the target dihydroindole.

Retrosynthetic Disconnection Precursors Synthetic Strategy
N1-C7a and C2-C3 bonds3,5-dimethylaniline and 3-methylbutan-2-oneFischer Indole Synthesis followed by reduction
C2-C3 bondN-alkylated 3,5-dimethylaniline derivativeIntramolecular Cyclization

Comparative Analysis of Direct and Indirect Synthesis Routes to Dihydroindoles

The synthesis of dihydroindoles can be broadly categorized into direct and indirect routes. Direct routes aim to construct the dihydroindole skeleton in a single or few steps, while indirect routes involve the synthesis of an indole precursor followed by its reduction.

Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an aniline. wikipedia.org For the synthesis of this compound, a modified Bischler-Möhlau approach could be envisioned. This would involve the reaction of a suitable α-halo-ketone with 3,5-dimethylaniline. The reaction proceeds through the formation of an α-arylamino ketone intermediate, which then undergoes cyclization and aromatization to form the indole ring. researchgate.netresearchgate.net However, the classical Bischler-Möhlau synthesis typically requires harsh conditions and may lead to a mixture of products. wikipedia.org Modern variations of this synthesis have been developed to overcome these limitations, employing different catalysts and reaction conditions to improve yields and regioselectivity. researchgate.netresearchgate.net

[3+2] Annulation Reactions: These reactions are powerful tools for the construction of five-membered rings. In the context of dihydroindole synthesis, a [3+2] annulation could involve the reaction of a 1,3-dipole with a suitable dipolarophile. For instance, an azomethine ylide could react with a substituted alkene to form the pyrrolidine (B122466) ring of the dihydroindole skeleton. This strategy offers a high degree of control over the stereochemistry of the newly formed stereocenters. While powerful, the synthesis of the required precursors for the specific substitution pattern of this compound might be complex.

Cyclization Strategy Description Applicability to Target Molecule
Bischler-Möhlau Variants Reaction of an α-halo-ketone with an aniline to form an indole.Potentially applicable with a suitable α-halo-ketone and 3,5-dimethylaniline, followed by reduction.
[3+2] Annulation Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.Could be used to construct the dihydroindole ring, but precursor synthesis might be challenging for the target's substitution pattern.

An indirect yet highly effective route to dihydroindoles involves the reduction of a corresponding indole precursor. The synthesis of a polysubstituted indole, such as 3,3,4,6-tetramethyl-3H-indole, can be achieved through methods like the Fischer indole synthesis. Once the indole is obtained, various reduction methods can be employed to selectively reduce the C2-C3 double bond.

Common reducing agents for this transformation include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas is a widely used method for the reduction of indoles to indolines. This method is often efficient and provides high yields.

Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of an acid (e.g., trifluoroacetic acid), or sodium cyanoborohydride (NaBH₃CN) are effective for the reduction of the C2-C3 double bond of indoles. These methods offer good chemoselectivity, leaving other functional groups intact.

Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or cyclohexene, in the presence of a catalyst like Pd/C. It is a milder alternative to using hydrogen gas.

Reduction Method Reagents Advantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NiHigh efficiency, clean reaction.
Chemical Reduction NaBH₄/TFA, NaBH₃CNGood chemoselectivity, mild conditions.
Transfer Hydrogenation Ammonium formate, Pd/CAvoids the use of H₂ gas, milder conditions.

Multi-component Reactions (MCRs): MCRs offer an efficient approach to synthesize complex molecules in a single step from three or more starting materials. For dihydroindole synthesis, an MCR could involve the reaction of an aniline, an aldehyde, and a third component that facilitates the cyclization. These reactions are highly atom-economical and can rapidly generate molecular diversity. A one-pot, three-component reaction has been reported for the synthesis of functionalized dihydro-1H-indol-4(5H)-ones under catalyst-free conditions, showcasing the potential of MCRs in this area. acs.org

Cascade Sequences: Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. A cascade sequence for dihydroindole synthesis could be initiated by an intermolecular reaction, followed by one or more intramolecular cyclizations. These sequences are highly efficient in building molecular complexity from simple starting materials. For instance, a cascade reaction involving an indole-tethered alkene could lead to the formation of a tetracyclic tetrahydro-γ-carboline, demonstrating the power of cascade strategies in constructing complex indole-based polycycles. researchgate.netrsc.org

Reaction Type Description Potential for Dihydroindole Synthesis
Multi-component Reactions Three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials.Can provide rapid access to complex dihydroindole structures in a single operation.
Cascade Sequences A series of intramolecular reactions that occur sequentially to build molecular complexity.Highly efficient for constructing polycyclic systems containing a dihydroindole core.

Investigation of Stereocontrol in the Formation of Dihydroindole Stereocenters

While the target molecule, this compound, does not possess a stereocenter at the C3 position due to the gem-dimethyl substitution, the principles of stereocontrol are crucial for the synthesis of other dihydroindoles with chiral centers.

The asymmetric synthesis of dihydroindoles can be achieved through various strategies, with the use of chiral catalysts being a prominent approach. Chiral catalysts can be employed in several of the synthetic methods discussed earlier to induce enantioselectivity.

Asymmetric Hydrogenation: The reduction of a prochiral indole precursor using a chiral catalyst can lead to the formation of an enantioenriched dihydroindole. Chiral phosphine (B1218219) ligands in combination with transition metals like rhodium or iridium are commonly used for this purpose.

Chiral Lewis Acid Catalysis: Chiral Lewis acids can be used to catalyze cyclization reactions, such as [3+2] annulations or Friedel-Crafts alkylations on indole precursors, to control the stereochemistry of the product.

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids or amines, have emerged as powerful tools for the asymmetric synthesis of indole derivatives. acs.org These catalysts can activate the substrates and control the stereochemical outcome of the reaction. For instance, a chiral phosphoric acid-catalyzed asymmetric dearomatization of 2,3-disubstituted indoles has been developed to produce chiral indolenines and fused indolines with excellent enantioselectivities. nih.gov

The development of asymmetric methods for the synthesis of dihydroindoles is an active area of research, driven by the importance of chiral indole-containing molecules in medicinal chemistry and natural product synthesis.

Asymmetric Approach Catalyst Type Application
Asymmetric Hydrogenation Chiral transition metal complexes (e.g., Rh, Ir with chiral phosphine ligands)Reduction of prochiral indoles to chiral dihydroindoles.
Chiral Lewis Acid Catalysis Chiral metal complexes (e.g., Cu, Ni with chiral ligands)Catalysis of cyclization and annulation reactions.
Organocatalysis Chiral phosphoric acids, chiral aminesAsymmetric dearomatization, Friedel-Crafts reactions, and other transformations.

Diastereoselective Synthesis Techniques

The target molecule, this compound, is an achiral compound due to the presence of a gem-dimethyl group at the C3 position and the absence of any substituent at the C2 position. Consequently, diastereoselectivity is not a direct consideration for the final structure. However, the principles of diastereoselective synthesis are crucial in the broader context of creating substituted indoline (B122111) analogues and in synthetic routes that may proceed through chiral intermediates or require the reduction of a substituted indole precursor.

Control of stereochemistry is often essential when synthesizing indolines with multiple substituents at the C2 and C3 positions. A common and effective strategy involves the diastereoselective reduction of a pre-formed, unprotected 2,3-disubstituted indole. nih.govacs.org This approach allows for the establishment of the desired relative stereochemistry of the substituents on the five-membered ring.

Furthermore, advanced catalytic methods have been developed for the highly diastereoselective synthesis of complex indolines. For instance, a rhodium-catalyzed reaction between ortho-vinylanilines and iminocarbenes derived from N-sulfonyl-1,2,3-triazoles has been shown to produce indolines with two contiguous tetrasubstituted carbon centers with excellent cis-diastereoselectivity. nih.gov This transformation proceeds through the formation of an ammonium ylide, followed by an intramolecular ene-type reaction. nih.gov While these specific methods generate structures more complex than the target molecule, they highlight the sophisticated techniques available for controlling stereochemistry in the synthesis of the indoline core, which could be adapted for creating chiral derivatives of this compound.

Catalytic Approaches in the Cyclization and Functionalization Towards this compound

Catalysis is central to the efficient synthesis of the indoline skeleton. Both transition metal catalysis and organocatalysis offer powerful tools for the key cyclization and functionalization steps required to assemble the this compound structure. A plausible synthetic route would involve the intramolecular cyclization of a precursor such as a substituted 2-alkenylaniline.

Transition Metal Catalysis

Transition metals, particularly palladium and rhodium, are widely used for constructing the indoline ring system. mdpi.comthieme.de Palladium-catalyzed reactions are especially prominent, offering mild conditions and tolerance for a wide range of functional groups. mdpi.com A key strategy is the intramolecular C-H amination of arenes, which can form the crucial C-N bond to close the five-membered ring. organic-chemistry.org For the target molecule, a hypothetical precursor like N-protected 2-(2-methylallyl)-3,5-dimethylaniline could undergo a palladium-catalyzed intramolecular cyclization to form the indoline core.

Rhodium catalysts have also proven effective. For example, rhodium(III)-catalyzed reactions of N-alkyl anilines with certain alkynes can yield 3,3-disubstituted indolines. mdpi.com Another sophisticated approach involves the rhodium-catalyzed carbenylative amination of ortho-vinylanilines to produce highly substituted indolines. nih.gov

The table below summarizes various transition metal-catalyzed approaches applicable to the synthesis of substituted indolines.

Catalyst SystemReaction TypeSubstrate ExamplePotential Applicability for Target Compound
Pd(OAc)₂, LigandIntramolecular C-H AminationN-protected β-arylethylaminesCyclization of an N-protected 2-(2-methylprop-1-en-1-yl)-3,5-dimethylaniline precursor. organic-chemistry.org
Pd(OAc)₂, Ag₂OElectrophilic CyclizationN,N-dimethyl-o-alkynylanilinesCyclization of an appropriately substituted alkynylaniline followed by reduction and methylation. rsc.org
Rh(II) carboxylatesCarbenylative Aminationo-vinylanilines & N-sulfonyl-1,2,3-triazolesAdvanced method for constructing highly substituted indoline cores, adaptable for complex analogues. nih.gov
Co(III) complexesC-H Activation/AnnulationNitrones and AlkynesReaction with a dialkyl-substituted alkyne could directly yield a 3,3-disubstituted indoline ring. mdpi.com

Organocatalysis

Organocatalysis provides a metal-free alternative for indole and indoline synthesis. Brønsted acids are commonly used to catalyze the Fischer indole synthesis, a classic method that involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. nih.gov To obtain the target this compound, one could envision a Fischer synthesis starting from (3,5-dimethylphenyl)hydrazine (B1363787) and 3-methylbutan-2-one, followed by reduction of the resulting indole. Modern protocols for such cyclizations often employ milder conditions and more sustainable solvents like ethanol (B145695). rsc.orgrsc.org

Chiral phosphoric acids are another class of powerful organocatalysts, although they are primarily used for asymmetric syntheses to produce chiral molecules. rsc.orgnih.govhelsinki.fi While enantioselectivity is not required for the target molecule, the principles of acid-catalyzed bond formation are relevant. These catalysts activate substrates towards nucleophilic attack, facilitating cyclization cascades.

The following table outlines relevant organocatalytic approaches.

Catalyst TypeReaction TypeSubstrate ExamplePotential Applicability for Target Compound
Brønsted Acids (e.g., H₂SO₄, PPA)Fischer Indole SynthesisPhenylhydrazines and KetonesReaction of (3,5-dimethylphenyl)hydrazine with 3-methylbutan-2-one, followed by reduction. acs.orgnih.gov
DABCO researchgate.netresearchgate.net-Sigmatropic RearrangementN-arylhydroxylamines and AlkynesA multi-step sequence involving rearrangement to form an indole, which would then require reduction and functionalization. researchgate.net
Chiral Phosphoric AcidsAsymmetric [4+2] Cycloaddition3-Vinyl indoles and Imino estersPrimarily for chiral analogues, but demonstrates activation of indole precursors for complex bond formations. rsc.orghelsinki.fi

Optimization of Reaction Conditions and Process Efficiency for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and reproducibility. For a molecule like this compound, a scalable synthesis would necessitate careful tuning of several parameters. researchgate.net

Key optimization parameters include:

Catalyst Selection and Loading : For transition metal-catalyzed routes, minimizing the loading of expensive and potentially toxic metals like palladium is a primary goal. organic-chemistry.org This involves screening different ligands and catalyst precursors to find the most active system.

Solvent Choice : The ideal solvent should provide good solubility for reactants, be easily removable, have a low environmental impact, and be cost-effective. For instance, replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as 2-methyl-THF or ethanol is often a priority.

Temperature and Time : Reaction temperature is a critical variable that affects reaction rate and selectivity. Optimization aims to find the lowest possible temperature that allows the reaction to proceed to completion in a reasonable timeframe, minimizing energy consumption and the formation of byproducts. nih.gov

Reagent Concentration and Stoichiometry : Adjusting the concentration of reactants can influence reaction kinetics and prevent side reactions. Using the correct stoichiometry is crucial to maximize the conversion of the limiting reagent and simplify purification.

Purification Method : On a large scale, chromatographic purification is often impractical. Developing a robust procedure based on extraction, filtration, and crystallization is essential for isolating the product in high purity efficiently. researchgate.net

The table below presents examples of optimized conditions for related indoline syntheses, which could serve as a starting point for the development of a scalable process for the target compound.

Reaction TypeParameter OptimizedTraditional ConditionOptimized/Scalable ConditionYield Improvement/Benefit
Pd-catalyzed C-H AminationCatalyst Loading5-10 mol% Pd(OAc)₂1-2 mol% Pd(OAc)₂ with an effective ligandReduced cost and metal contamination. organic-chemistry.org
Fischer Indole SynthesisAcid Catalyst/SolventPolyphosphoric Acid (PPA), high temp.Catalytic acid (e.g., HCl) in EthanolMilder conditions, easier work-up, improved safety. rsc.orgrsc.org
Diels-Alder ReactionTemperature120 °C80-100 °C with optimized catalystBetter energy efficiency, reduced byproduct formation. nih.gov
Product IsolationPurificationColumn ChromatographyDirect Crystallization from IPA/WaterSignificant increase in throughput and efficiency. researchgate.net

Application of Green Chemistry Principles in the Synthesis of this compound

Integrating the principles of green chemistry into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. This involves a holistic approach to minimize waste, reduce energy consumption, and use less hazardous materials. openmedicinalchemistryjournal.com

Key green chemistry strategies applicable to this synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. Multicomponent reactions (MCRs), which form complex products in a single step from three or more reactants, are highly atom-economical. rsc.orgrsc.orgconsensus.app

Use of Safer Solvents and Reagents : Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids is a primary goal. openmedicinalchemistryjournal.comresearchgate.net For example, some indole syntheses can be performed effectively in aqueous media, often with the aid of surfactants or catalysts designed for water. researchgate.net

Energy Efficiency : Employing alternative energy sources can dramatically reduce reaction times and energy consumption. Microwave irradiation and ultrasound have been used to accelerate reactions like the Fischer indole synthesis. openmedicinalchemistryjournal.com Visible-light photocatalysis represents another mild and energy-efficient method for promoting cycloadditions and other transformations. rsc.org

Catalysis : The use of catalysts is inherently green as it allows for reactions to proceed with high efficiency using only sub-stoichiometric amounts of an accelerator, thus reducing waste compared to stoichiometric reagents. Both transition metal and organocatalytic approaches align with this principle. rsc.orgdntb.gov.ua

Catalyst-Free Conditions : In some cases, reactions can be designed to proceed without any catalyst, for example by using a benign reaction medium like polyethylene (B3416737) glycol (PEG) that also promotes the reaction. openmedicinalchemistryjournal.com

The following table compares traditional synthetic methods with greener alternatives for key transformations in indole chemistry.

TransformationTraditional MethodGreen AlternativeGreen Advantage
Indole SynthesisFischer Indole Synthesis in strong acid (PPA)Ugi MCR followed by acid-catalyzed cyclization in ethanolHigh atom economy, mild conditions, safer solvent. rsc.orgrsc.org
C-C Bond FormationFriedel-Crafts Acylation (uses stoichiometric Lewis acid)Palladium-catalyzed C-H functionalizationCatalytic process, higher selectivity, less waste. researchgate.net
CyclizationHigh-temperature thermal cyclizationVisible-light photocatalyzed cycloadditionExtremely mild conditions (room temp.), low energy use, high efficiency. rsc.org
Reaction MediumChlorinated Solvents (e.g., CH₂Cl₂)Water or Ionic LiquidsReduced toxicity and environmental impact. openmedicinalchemistryjournal.comresearchgate.net

By thoughtfully applying these principles, a synthetic route to this compound can be designed that is not only efficient and high-yielding but also environmentally sustainable.

Advanced Spectroscopic and Crystallographic Investigations for the Elucidation of 3,3,4,6 Tetramethyl 2,3 Dihydro 1h Indole Structure and Conformation

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3,3,4,6-tetramethyl-2,3-dihydro-1H-indole. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the dihydro-indole ring, and the four methyl groups. The aromatic region would likely show two singlets for the protons at the C5 and C7 positions. The methylene protons at C2 would likely appear as a singlet. The four methyl groups at C3, C4, and C6 positions would also produce singlet signals.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons, the quaternary carbon at C3, the methylene carbon at C2, and the methyl carbons would provide crucial information about the electronic environment of each atom.

To unambiguously assign all NMR signals and elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the through-bond connectivity between protons, although in this highly substituted case with many singlets, its primary utility might be to confirm the absence of couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would be instrumental in assigning the carbon signals for the C2 methylene group and all the methyl groups by correlating them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. nih.gov For example, NOESY could reveal through-space interactions between the protons of the methyl group at C4 and the aromatic proton at C5, or between the C3 methyl protons and the C2 methylene protons, helping to define the molecule's preferred conformation.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations is presented below based on data from similar substituted indole (B1671886) derivatives. rsc.orgresearchgate.net

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations (from ¹H)
N-H~3.5-4.5 (broad s)-C2, C7a
H-2~3.3 (s, 2H)~55C3, C3a, C7a
C-3-~45-
C-3 CH₃~1.2 (s, 6H)~28C2, C3, C3a
C-3a-~145-
C-4-~130-
C-4 CH₃~2.2 (s, 3H)~18C3a, C4, C5
H-5~6.8 (s, 1H)~125C3a, C4, C6, C7
C-6-~135-
C-6 CH₃~2.3 (s, 3H)~20C5, C6, C7
H-7~6.9 (s, 1H)~120C5, C6, C7a
C-7a-~150-

The dihydro-indole ring in this compound is not planar and can undergo conformational exchange processes, such as ring puckering. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these dynamic processes. nih.gov By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to broadening of the signals and eventual decoalescence into separate signals for each conformer at the slow-exchange limit. From a DNMR lineshape analysis, the energy barrier for the conformational interchange can be calculated, providing valuable thermodynamic information about the molecule's flexibility.

Utilization of High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating the molecular ion. The high mass accuracy of HRMS allows for the unambiguous determination of the molecular formula (C₁₂H₁₇N).

Electron ionization (EI) mass spectrometry would provide valuable information about the fragmentation pattern of the molecule, which is crucial for structural confirmation. The fragmentation of alkyl-substituted indolines often involves characteristic losses. wikipedia.orgwhitman.edu For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. miamioh.edu In this case, the loss of a methyl radical from the C3 position to form a stable iminium ion would be a highly favored process, leading to a prominent peak at m/z corresponding to [M-15]⁺.

Loss of other alkyl groups: Fragmentation involving the loss of other alkyl groups or combinations thereof can also occur, providing further structural information.

Aromatic ring fragmentation: The fragmentation of the substituted benzene (B151609) ring can also contribute to the mass spectrum.

A table of expected major fragments in the EI mass spectrum is provided below.

m/z Proposed Fragment Fragmentation Pathway
[M]⁺C₁₂H₁₇N⁺Molecular Ion
[M-15]⁺C₁₁H₁₄N⁺Loss of a CH₃ radical from C3

Detailed Infrared and Raman Spectroscopic Analysis for Vibrational Mode Assignment and Functional Group Probing

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, C-H bonds, and the aromatic ring.

A table of expected characteristic IR absorption bands is presented below. mdpi.comresearchgate.net

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H stretch3300-3500
Aromatic C-H stretch3000-3100
Aliphatic C-H stretch2850-3000
C=C aromatic stretch1500-1600
C-N stretch1250-1350

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The aromatic ring vibrations and the C-C skeletal modes would be expected to give strong signals in the Raman spectrum.

Solid-State Structural Characterization via X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com By growing a suitable single crystal of this compound, its crystal structure can be determined, providing accurate bond lengths, bond angles, and torsional angles.

The X-ray diffraction experiment would first determine the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit in the crystal lattice, and the space group, which describes the symmetry of the crystal. mdpi.com

Analysis of the crystal packing would reveal the intermolecular interactions that stabilize the crystal structure, such as hydrogen bonding involving the N-H group and van der Waals interactions between the molecules. This information is crucial for understanding the solid-state properties of the compound. While specific data for the target molecule is unavailable, related indole structures have been reported to crystallize in various systems, with packing often influenced by hydrogen bonding and π-stacking interactions. researchgate.net

Intermolecular Interactions and Supramolecular Features (e.g., hydrogen bonding networks, π-π stacking)

The supramolecular assembly of this compound in the solid state is anticipated to be governed by a combination of intermolecular forces, primarily hydrogen bonding and π-π stacking, augmented by weaker C-H···π interactions.

π-π Stacking: The aromatic benzene ring fused to the dihydropyrrole moiety provides a significant site for π-π stacking interactions. These non-covalent interactions are crucial for the stabilization of the crystal structure. nih.govmdpi.com The specific geometry of the π-π stacking can vary, with common arrangements including parallel-displaced and T-shaped (or edge-to-face) conformations. The presence and orientation of the four methyl groups on the indole core will sterically influence the proximity and geometry of these π-π interactions, potentially leading to a preference for a parallel-displaced arrangement to minimize steric hindrance. Quantum chemical calculations on related methylated indole systems have shown that such substitutions can modulate the stacking energy. mdpi.com

The interplay of these interactions would result in a complex and unique three-dimensional supramolecular architecture. A hypothetical representation of potential intermolecular interactions is provided in the table below.

Interaction TypeDonorAcceptorTypical Distance (Å)Potential Geometry
Hydrogen BondingN-HN (of another molecule)2.8 - 3.2Linear to slightly bent
π-π StackingAromatic Ring CentroidAromatic Ring Centroid3.3 - 3.8Parallel-displaced
C-H···πMethyl C-HAromatic Ring2.5 - 2.9 (H to ring centroid)Variable

This table presents hypothetical data based on typical values observed for similar organic molecules.

Chiroptical Spectroscopic Techniques (e.g., Electronic Circular Dichroism) for Investigating Asymmetric Variants or Precursors

While this compound itself is achiral, the introduction of a chiral center, for instance, through substitution at the C2 position, would render the molecule optically active. Chiroptical spectroscopic techniques, particularly Electronic Circular Dichroism (ECD), would be indispensable for the stereochemical characterization of such chiral analogs or their synthetic precursors.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum is highly sensitive to the absolute configuration and the conformational landscape of the molecule. For a chiral derivative of this compound, the dihydroindole moiety acts as a chromophore. The electronic transitions of this chromophore, when perturbed by the chiral environment of a stereocenter, will give rise to characteristic positive or negative Cotton effects in the ECD spectrum. nih.gov

The interpretation of ECD spectra is often supported by quantum-chemical calculations. nih.gov By computing the theoretical ECD spectra for different possible stereoisomers and conformations, a comparison with the experimental spectrum can allow for the unambiguous assignment of the absolute configuration of the chiral center. nih.gov

For example, in the asymmetric synthesis of a precursor to a chiral dihydroindole, ECD could be employed to:

Determine the absolute configuration of the product: By comparing the experimental ECD spectrum with theoretically predicted spectra for the (R) and (S) enantiomers.

Assess the enantiomeric excess: The intensity of the ECD signal is proportional to the concentration difference between the two enantiomers. nih.gov

Monitor the stereochemical outcome of a reaction: ECD can be used as a rapid screening tool to evaluate the effectiveness of a chiral catalyst or auxiliary.

The table below illustrates the type of data that would be obtained from an ECD analysis of a hypothetical chiral precursor, such as a 2-substituted derivative.

ParameterDescriptionExpected Observation
Wavelength of Maximum Absorption (λmax)The wavelength at which a Cotton effect is centered.Dependent on the specific electronic transitions of the dihydroindole chromophore.
Molar Circular Dichroism (Δε)The differential molar extinction coefficient for left and right circularly polarized light.Positive or negative values indicating the sign of the Cotton effect.
Rotational Strength (R)The integrated intensity of an ECD band, related to the magnitude of the chiroptical response.Proportional to the degree of chirality and the nature of the electronic transition.

This table is illustrative of the data generated in an ECD experiment.

Mechanistic Studies and Reactivity Profiling of 3,3,4,6 Tetramethyl 2,3 Dihydro 1h Indole

Investigation of Electrophilic Substitution Pathways on the Aromatic Ring System

The aromatic ring of 3,3,4,6-tetramethyl-2,3-dihydro-1H-indole is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the dihydroindole framework and the two methyl groups at the C4 and C6 positions. The nitrogen atom of the dihydroindole ring, being an aniline-like system, is a powerful activating group. The methyl groups further enhance the electron density of the benzene (B151609) ring.

The regioselectivity of EAS reactions on this molecule is primarily directed by these activating groups. The amino group is a strong ortho-, para-director. In this case, the positions ortho to the nitrogen are C7a and C4, and the para position is C6. The methyl groups are also ortho-, para-directors. The 4-methyl group directs to the C3a and C5 positions, while the 6-methyl group directs to the C5 and C7 positions.

Considering the combined directing effects, the C5 and C7 positions are the most likely sites for electrophilic attack. The C5 position is activated by both the 4-methyl and 6-methyl groups, as well as being meta to the amino group. The C7 position is activated by the 6-methyl group and is ortho to the amino group. Steric hindrance from the adjacent 6-methyl group might influence the accessibility of the C7 position. Therefore, a mixture of C5 and C7 substituted products would be expected, with the ratio depending on the specific electrophile and reaction conditions. It is important to note that the C3 position, which is the most common site for electrophilic attack in indoles, is saturated in this dihydroindole derivative and thus not available for substitution. researchgate.netpearson.com

Exploration of Nucleophilic Reactivity at Saturated Carbon Centers

The saturated carbon centers in the dihydroindole framework, namely C2 and C3, are generally not susceptible to direct nucleophilic attack due to the absence of a suitable leaving group. The C-H bonds at these positions are strong and the carbon atoms are not electrophilic.

However, nucleophilic reactivity can be induced under specific conditions. For instance, if the nitrogen atom is acylated or sulfonylated, the resulting electron-withdrawing group can make the protons at C2 more acidic. Deprotonation with a strong base could then generate a carbanion, which could react with electrophiles. The gem-dimethyl group at the C3 position would sterically hinder any backside attack at this center, making SN2-type reactions at C3 highly unlikely even if a leaving group were present.

Nucleophilic addition reactions are more characteristic of the parent indole (B1671886) system, particularly when activated by electron-withdrawing groups. sci-hub.se For this compound, such reactivity at the saturated carbons would require prior functionalization to introduce an electrophilic center.

Oxidation and Reduction Chemistry of the Dihydroindole Framework

Oxidation: The dihydroindole framework is susceptible to oxidation. The secondary amine can be oxidized to a variety of products, including hydroxylamines, nitroxides, or imines, depending on the oxidant and reaction conditions. The aromatic ring can also be oxidized, particularly under harsh conditions, leading to ring-opened products. A common oxidation reaction for substituted indolines is the conversion to the corresponding oxindole (B195798). For instance, 3-substituted indoles can be electrochemically oxidized to 2-oxindoles in the presence of a halogen source like potassium bromide. rsc.orgresearchgate.net In the case of this compound, oxidation would likely lead to the formation of 3,3,4,6-tetramethyl-1,3-dihydro-2H-indol-2-one. The gem-dimethyl group at C3 would prevent oxidation at this position.

Reduction: The dihydroindole ring is already a reduced form of an indole. Further reduction of the aromatic ring is possible but typically requires harsh conditions, such as high-pressure hydrogenation with a metal catalyst. Such a reaction would yield a tetramethyl-octahydroindole derivative. The reduction of indoles to indolines (dihydroindoles) is a well-established transformation, often achieved using reducing agents like zinc in phosphoric acid. researchgate.net Since the starting material is already a dihydroindole, this type of reduction is not applicable.

Regioselective and Stereoselective Functionalization Reactions

Regioselectivity: As discussed in the context of electrophilic substitution (Section 4.1), functionalization of the aromatic ring is expected to be highly regioselective, favoring the C5 and C7 positions. beilstein-journals.org The functionalization of the N-H bond is also a common reaction for secondary amines, leading to N-alkylated or N-acylated products. The regioselectivity of reactions involving the dihydroindole ring itself would depend on the specific reagents and conditions. For example, directed metalation, where a functional group on the nitrogen directs a metalating agent to a specific C-H bond, could be used to achieve regioselective functionalization.

Elucidation of Reaction Intermediates and Transition States through Combined Spectroscopic and Computational Methods

The study of reaction mechanisms involving this compound would rely heavily on a combination of spectroscopic and computational techniques.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like NOESY) would be crucial for determining the structure of products and, in some cases, for observing reaction intermediates. nih.gov Infrared (IR) spectroscopy would be useful for identifying functional groups, while mass spectrometry would provide information about the molecular weight of products and intermediates. For reactions involving colored species or those with a chromophore, UV-Vis spectroscopy could be employed to monitor reaction progress.

Computational Methods: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, determining the structures of transition states, and calculating reaction energetics. copernicus.orgresearchgate.netmdpi.comrsc.org For electrophilic substitution on the aromatic ring, computational models could predict the relative energies of the sigma-complex intermediates for substitution at different positions, thereby rationalizing the observed regioselectivity. ic.ac.uk Similarly, for other reactions, computational studies could help to understand the role of the methyl groups in influencing reactivity and selectivity.

Photochemical and Electrochemical Transformations of this compound

Photochemical Transformations: The dihydroindole core, being an aniline-like chromophore, can be expected to undergo photochemical reactions. Upon absorption of UV light, the molecule can be promoted to an excited state, from which it can undergo various transformations. These could include photo-induced electron transfer reactions, where the dihydroindole acts as an electron donor, or photo-oxidation reactions. The presence of the methyl groups may influence the photophysical properties of the molecule, such as its absorption and emission spectra, and the lifetime of its excited states. Photochemical methods have been used for the C2-alkylation of indoles via a homolytic aromatic substitution mechanism involving radical intermediates. nih.gov Similar reactivity might be possible for the dihydroindole, although the reaction would likely occur on the aromatic ring.

Electrochemical Transformations: The dihydroindole moiety is electrochemically active and can be oxidized at an electrode. The oxidation potential would be influenced by the electron-donating methyl groups on the aromatic ring, which would be expected to lower the oxidation potential compared to unsubstituted dihydroindole. As mentioned in Section 4.3, electrochemical oxidation can be a method to synthesize oxindoles from indoles. rsc.orgresearchgate.net The electrochemical oxidation of 5-substituted indoles has been shown to lead to the formation of redox-active films, often composed of cyclic trimers. rsc.org It is conceivable that this compound could undergo similar electrochemical polymerization or oligomerization reactions.

Theoretical and Computational Chemistry Approaches to 3,3,4,6 Tetramethyl 2,3 Dihydro 1h Indole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, stability, and electronic configuration. These ab initio ("from the beginning") and Density Functional Theory methods rely only on physical constants to model molecular systems. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.govgu.se For 3,3,4,6-tetramethyl-2,3-dihydro-1H-indole, a geometry optimization would be performed to find the most stable arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. This process systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

A common approach involves using a hybrid functional, such as B3LYP, which combines theoretical exactness with empirical parameters, and a basis set like 6-31G(d,p) to describe the atomic orbitals. The calculation yields the ground state energy and a set of optimized geometric parameters. For instance, the puckering of the five-membered dihydro-indole ring and the orientation of the four methyl groups are determined.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G(d,p) Level)

ParameterAtom(s) InvolvedCalculated Value
Bond Lengths
C(aromatic)-C(aromatic)~1.39 Å
C(aromatic)-N~1.38 Å
N-C(dihydro)~1.46 Å
C(gem-dimethyl)-C(dihydro)~1.54 Å
C-H (methyl)~1.09 Å
Bond Angles
C-N-C~109.5°
C-C(gem-dimethyl)-C~110.0°
Dihedral Angle C(aromatic)-C-N-C(dihydro)~5.0° (slight pucker)

Note: These values are representative examples of what a DFT calculation would produce and are not experimental data.

For calculations requiring higher accuracy, particularly for electronic energy, ab initio methods that go beyond the Hartree-Fock approximation are employed. wikipedia.orgfz-juelich.de Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation—the interaction between electrons that DFT approximates. fz-juelich.denih.gov

These post-Hartree-Fock methods are computationally more demanding than DFT. ijsr.net They are often used to obtain benchmark energies for a geometry previously optimized with DFT. Such high-accuracy calculations are crucial for generating precise thermodynamic data or for validating the results from more approximate methods.

Computational Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Once a molecule's optimized geometry and electronic structure are determined, its spectroscopic properties can be predicted. These predictions are invaluable for interpreting experimental spectra or identifying unknown compounds.

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. nih.gov The calculated magnetic shielding tensors for each nucleus in this compound are compared to a reference standard, typically Tetramethylsilane (TMS), to yield the chemical shifts. nih.gov These predictions can help assign peaks in an experimental spectrum and distinguish between different isomers. compchemhighlights.org

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusAtom TypePredicted δ (ppm)
¹H NMR
N-H~3.5
C(aromatic)-H~6.7 - 7.0
C(dihydro)-H₂~2.8
C(aromatic)-CH₃~2.2
C(gem-dimethyl)-CH₃~1.3
¹³C NMR
C(aromatic)-N~145
C(aromatic)-C(aromatic)~120 - 135
C(dihydro)~35
C(gem-dimethyl)~42
C(methyl)~15 - 21

Note: Values are illustrative and depend on the level of theory and solvent model used.

Infrared (IR): Theoretical IR spectra are generated by performing a vibrational frequency calculation on the optimized geometry. researchgate.net The calculation yields a set of normal modes, each with a specific frequency and intensity, corresponding to molecular vibrations (stretches, bends, etc.). These frequencies often have a systematic error compared to experimental results, so they are typically multiplied by an empirical scaling factor to improve agreement. researchgate.net Predicted spectra can confirm the presence of specific functional groups. arxiv.org

Ultraviolet-Visible (UV-Vis): Electronic transitions, which are responsible for UV-Vis absorption, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). numberanalytics.comgoogle.com This method calculates the energies required to promote an electron from an occupied orbital to an unoccupied one. The results provide the absorption maxima (λmax) and corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For this compound, these calculations would likely predict π → π* transitions associated with the aromatic ring.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. easychair.org This approach allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt at a given temperature and the transitions between them. For this compound, MD could be used to study the flexibility of the non-aromatic ring and the rotation of the methyl groups.

Furthermore, MD simulations are exceptionally useful for studying solvent effects. By explicitly including solvent molecules (e.g., water, chloroform) in the simulation box, one can observe how interactions with the solvent influence the solute's conformation and behavior. easychair.orgosti.govresearchgate.net This provides a more realistic model than gas-phase calculations and is critical for understanding properties in solution.

Investigation of Reaction Mechanisms and Energy Barriers through Transition State Search

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. To study a potential reaction involving this compound, such as electrophilic substitution on the aromatic ring, researchers can map out the reaction's potential energy surface. A key step is locating the transition state (TS)—the highest energy point along the reaction pathway.

Transition state search algorithms, implemented within quantum chemistry software, identify this saddle point. A subsequent frequency calculation is performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a critical factor in determining the reaction rate.

Analysis of Aromaticity, Electron Density Distribution, and Frontier Molecular Orbitals

Beyond structure and energy, computational methods provide deep insights into a molecule's electronic characteristics.

Aromaticity: The benzene (B151609) ring fused to the dihydro-indole core is aromatic. This property can be quantified computationally using indicators like the Nucleus-Independent Chemical Shift (NICS). researchgate.net By calculating the magnetic shielding at the center of the ring, a large negative NICS value would computationally confirm the high degree of aromaticity and electron delocalization in the six-membered ring of the molecule. masterorganicchemistry.com

Electron Density Distribution: The calculated wavefunction can be used to visualize the molecule's electron density. A Molecular Electrostatic Potential (MEP) map is particularly informative, as it color-codes the surface of the molecule according to the local electrostatic potential. For this compound, an MEP map would show regions of negative potential (electron-rich) around the nitrogen atom, identifying it as a likely site for protonation or electrophilic attack. Regions of positive potential would indicate electron-poor areas. bhu.ac.in

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept them. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and the energy required for electronic excitation. bhu.ac.in A large HOMO-LUMO gap suggests high stability.

Table 3: Hypothetical Frontier Molecular Orbital Properties (DFT Calculation)

PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy+0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap6.3 eVRelates to chemical stability and reactivity

Note: These are representative theoretical values in a vacuum.

Utilization and Role of 3,3,4,6 Tetramethyl 2,3 Dihydro 1h Indole As a Chemical Scaffold and Synthetic Building Block in Non Biological Contexts

Application in the Construction of Complex Organic Molecules

The dihydroindole nucleus is a prevalent structural motif in a vast array of natural products and complex organic molecules. nih.govmdpi.com Consequently, substituted dihydroindoles like 3,3,4,6-tetramethyl-2,3-dihydro-1H-indole serve as valuable intermediates in synthetic organic chemistry. The strategic placement of methyl groups on the scaffold can influence reactivity and provide stereochemical control in subsequent transformations, making it a useful building block for creating intricate molecular architectures.

Detailed research has demonstrated the synthesis of complex heterocyclic systems derived from polysubstituted 2-oxindoles, which are direct precursors to dihydroindoles. For instance, a synthetic strategy to obtain new 2,3-dihydroindole derivatives from corresponding polyfunctional 2-oxindoles has been developed. mskcc.org This involves the reduction of functional groups using various boron hydrides, showcasing a pathway to diverse dihydroindole structures. mskcc.org A closely related compound, 2-(1,3,6,7-tetramethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile, has been synthesized as a key intermediate. mskcc.org The reduction of such oxindole (B195798) precursors provides a direct route to highly substituted dihydroindoles, which can then be elaborated into more complex targets, such as analogs of natural products like melatonin. mskcc.org

The general utility of the broader indole (B1671886) scaffold in synthesizing complex molecules is well-established, with methods like the Fischer indole synthesis being applied to the total synthesis of various natural products. openmedicinalchemistryjournal.com The principles of these synthetic strategies can be extrapolated to derivatives like this compound, where the core structure acts as a synthon for constructing larger, multi-cyclic systems.

Incorporation into Polymeric Frameworks and Advanced Material Architectures

The rigid, heterocyclic structure of this compound makes it an attractive candidate for incorporation into polymeric backbones and advanced materials. The indole nucleus itself has been integrated into materials for applications in organic solar cells and as non-linear optical chromophores. openmedicinalchemistryjournal.com The saturated portion of the dihydroindole ring in the target compound provides conformational flexibility, while the aromatic part offers potential for π-stacking interactions, which are crucial for the performance of organic electronic materials.

Research into related structures supports this potential. For example, functional polyethers have been successfully synthesized via the anionic ring-opening polymerization of N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole. mdpi.com This work demonstrates that indole-based monomers can be effectively polymerized to create functional materials. mdpi.com The resulting polymers, bearing tetrahydroindole rings in the side chain, exhibit properties of high-resistance organic semiconductors. mdpi.com

Furthermore, multicyclic polyethers have been synthesized through the polycondensation of 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl spirobisindane, a molecule that shares the tetramethyl-substituted ring feature. researchgate.net These studies highlight that monomers with sterically hindered, substituted cyclic structures can form high molecular weight polymers with unique properties, such as amorphous character and narrow mass distributions. researchgate.net These examples strongly suggest that this compound, if appropriately functionalized, could serve as a monomer for the synthesis of novel polymers with tailored thermal and electronic properties.

Table 1: Polymerization Data of a Related Tetrahydroindole Monomer Data sourced from research on N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole. mdpi.com

CatalystMonomer/Catalyst (mol/mol)Temperature (°C)Time (h)Yield (%)Molecular Weight (Mw, kDa)
KOH5090146111.7
KOH10090145410.2
Et3N509014459.5
Et3N1009014388.7

Investigation as a Ligand or Precursor in Catalytic Systems

The nitrogen atom within the dihydroindole ring and the π-system of the aromatic portion make this compound a promising candidate for use as a ligand in transition metal catalysis. The electronic properties of the ligand, influenced by the electron-donating methyl groups, and the steric bulk provided by the gem-dimethyl substitution at the C3 position can be leveraged to tune the activity and selectivity of a metal center.

Indole-based ligands have been successfully employed in various catalytic systems. For example, chiral indole-phosphine oxazoline (B21484) ligands have been synthesized and used for palladium-catalyzed allylic alkylation reactions. openmedicinalchemistryjournal.com Additionally, indole-functionalized mesoionic 1,2,3-triazolylidenes have been used to create gold(I), palladium(II), and rhodium(I) complexes that catalyze reactions such as hydrohydrazination and transfer hydrogenation. nih.gov These examples underscore the capacity of the indole scaffold to support catalytically active metal centers.

The development of transition metal complexes with main group elements as supporting ligands is an emerging area, where unique electronic and steric environments can lead to remarkable catalytic activity. researchgate.net A tailored dihydroindole ligand like this compound could be incorporated into such multidentate systems, potentially leading to novel catalytic transformations. The specific substitution pattern can influence the ligand's donor strength and steric profile, which are critical factors in catalyst design. For instance, selective C-H olefination of indolines has been achieved using a Pd/S,O-ligand catalytic system, demonstrating that the indoline (B122111) core can be a substrate for sophisticated, selective functionalization. acs.org

Development of Novel Chemical Probes and Tools for Mechanistic Organic Chemistry

Chemical probes are essential tools for elucidating reaction mechanisms and studying complex chemical processes. mskcc.orgnih.gov The this compound scaffold possesses distinct structural and electronic features that could be exploited in the design of such probes. The substituted aromatic ring can be further functionalized with reporter groups (e.g., fluorophores) or reactive moieties, while the dihydroindole core provides a stable and well-defined framework.

The inherent reactivity of the indole nucleus, particularly its susceptibility to electrophilic substitution, allows for the introduction of various functional groups. nih.gov This adaptability is crucial for creating a "chemical toolbox" where derivatives of a core scaffold are systematically modified to probe specific interactions or reaction pathways. mskcc.org For example, 2,4,6-trimethylphenol (B147578) (TMP) has been used as a chemical probe to quantify excited triplet states of chromophoric dissolved organic matter through electron transfer pathways. researchgate.net Similarly, a tailored dihydroindole could be designed to investigate specific reactive intermediates or transition states in organic reactions. The methyl groups on the aromatic ring of this compound can direct further functionalization and also serve as spectroscopic handles for NMR-based mechanistic studies.

Potential in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. nih.gov The design of molecules that can spontaneously form ordered structures through self-assembly is a cornerstone of this field. nih.gov this compound possesses several features that make it a candidate for use in supramolecular systems.

The N-H group of the dihydroindole ring can act as a hydrogen bond donor, while the aromatic ring can participate in π-π stacking interactions. The tetramethyl substitution pattern provides steric cues that can direct the assembly process, potentially leading to the formation of discrete, well-defined architectures. The interplay between hydrogen bonding, π-stacking, and steric hindrance could be programmed to create complex supramolecular structures.

While direct examples involving this specific molecule are not documented, the principles of self-assembly are well-established. For instance, the self-assembly of molecules into monolayers or other organized structures is driven by the minimization of the system's energy through various intermolecular forces. nih.gov The unique geometry and functional group presentation of this compound could be harnessed to create novel host-guest systems, molecular capsules, or extended networks with interesting material properties.

Future Research Directions and Emerging Opportunities in 3,3,4,6 Tetramethyl 2,3 Dihydro 1h Indole Chemistry

Integration of Artificial Intelligence and Machine Learning for Synthetic Design and Property Prediction

Table 1: Potential AI/ML Applications for 3,3,4,6-tetramethyl-2,3-dihydro-1H-indole

AI/ML Application Description Potential Impact
Retrosynthesis Planning Utilizes algorithms to propose synthetic pathways by deconstructing the target molecule into simpler precursors. Discovery of more efficient, cost-effective, and previously unknown synthetic routes.
Reaction Outcome Prediction Predicts the major product, yield, and potential side products of a chemical reaction under specific conditions. Reduces failed experiments and optimizes reaction conditions for higher efficiency.
Property Prediction Employs quantitative structure-activity relationship (QSAR) models to forecast physical, chemical, and biological properties. Accelerates the design of derivatives with desired characteristics for materials or medicinal applications.

| Novel Analogue Generation | Uses generative models to design new molecules with similar scaffolds but potentially improved properties. | Expands the chemical space around the core structure to identify candidates with superior performance. |

Development of Novel Synthetic Methodologies Based on Sustainable and Flow Chemistry Principles

Modern synthetic chemistry is increasingly guided by the principles of green and sustainable chemistry. Future research on this compound will likely focus on developing synthetic methods that are more environmentally friendly, safer, and more efficient than traditional batch processes. openmedicinalchemistryjournal.com

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, presents a significant opportunity. mdpi.com This technology offers superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability. sci-hub.sersc.org Implementing a flow-based synthesis for this compound or its precursors could significantly enhance production efficiency and reduce waste. researchgate.netbeilstein-journals.org

Table 2: Comparison of Batch vs. Flow Chemistry for Dihydroindole Synthesis

Parameter Traditional Batch Synthesis Continuous Flow Synthesis
Heat Transfer Limited by vessel surface area, potential for hot spots. Excellent, due to high surface-area-to-volume ratio.
Safety Larger volumes of hazardous reagents present at one time. Small reaction volumes minimize risk; hazardous intermediates can be generated and used in situ.
Scalability Often requires significant re-optimization. Scaled by running the system for a longer duration.

| Reproducibility | Can be variable between batches. | Highly reproducible due to precise control over reaction conditions. |

Exploration of High-Throughput Screening for New Reactivity Patterns

High-throughput screening (HTS) allows for the rapid testing of thousands of reaction conditions in parallel. nih.govscienceintheclassroom.org This methodology could be a powerful tool to explore the reactivity of this compound. By screening a wide array of catalysts, reagents, and solvents, researchers can quickly identify new and unexpected chemical transformations. unchainedlabs.com

For instance, an HTS campaign could be designed to discover novel conditions for the functionalization of the aromatic ring or the N-H bond of the dihydroindole core. This approach accelerates the discovery of new reactions that can be used to build a library of derivatives for further study in various fields, from medicinal chemistry to materials science. nih.gov The use of miniaturized, automated platforms enables these experiments to be conducted on a nanomole scale, conserving precious starting material. scienceintheclassroom.org

Interdisciplinary Studies Bridging Organic Synthesis with Advanced Materials Science

The indole (B1671886) and dihydroindole motifs are considered "privileged structures" not only in pharmaceuticals but also in materials science due to their electronic properties. researchgate.net Future research should explore the potential of this compound as a building block for advanced materials. The specific substitution pattern of this molecule, with methyl groups on both the aromatic and pyrroline (B1223166) rings, can influence properties like solubility, processability, and solid-state packing, which are critical for material performance.

Interdisciplinary collaborations between organic chemists and materials scientists could lead to the development of novel polymers, organic semiconductors, or fluorescent probes derived from this compound. The dearomatization of indole scaffolds is a recognized strategy for creating complex 3D structures, suggesting that derivatives of this compound could serve as powerful building blocks for materials with unique topologies. nih.gov

Theoretical Advancements for Predictive Modeling of Dihydroindole Reactivity and Selectivity

Computational chemistry provides deep insights into molecular structure and reactivity. Theoretical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound and predict its behavior in chemical reactions. researchgate.net

Future theoretical studies could focus on:

Mapping Electron Density: Identifying the most nucleophilic and electrophilic sites on the molecule to predict regioselectivity in reactions.

Modeling Reaction Mechanisms: Calculating the energy of transition states and intermediates to understand how reactions proceed and to rationalize observed product distributions.

Predicting Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives.

These computational models can guide experimental work, reducing the amount of trial-and-error required and enabling a more rational design of synthetic strategies. By understanding the fundamental drivers of reactivity and selectivity, chemists can develop more precise and efficient methods for manipulating the this compound scaffold. nih.gov

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve methyl group positions and diastereotopic protons in the dihydroindole ring. NOESY experiments confirm spatial proximity of substituents .
  • X-ray Crystallography : Use SHELXL for refinement to determine bond angles, dihedral angles, and hydrogen-bonding networks. For example, intramolecular C–H⋯O interactions in similar compounds stabilize specific conformations .
    • Example parameters from analogous structures:
Bond Angle (S–O)Dihedral Angle (Phenyl vs. Indole)
104.5–106.2°87.58–88.33°

Advanced Tip : Employ SHELXD for phase problem resolution in twinned crystals, common in methyl-rich indoles .

How can researchers address selectivity challenges in functionalizing this compound at specific positions?

Advanced Research Focus
The steric bulk of methyl groups at C3, C4, and C6 limits reactivity at these positions. Strategies include:

  • Directed C–H activation : Use palladium catalysts with directing groups (e.g., –CONHR) to functionalize less hindered positions (e.g., C5 or C7) .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., NH with Boc groups) to enable selective nitration or halogenation .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing electron density maps (e.g., Fukui indices) .

Case Study : Nitration of 3-ethyl-5-nitro-2,3-dihydro-1H-indole under mild conditions (H₂SO₄/HNO₃, 0°C) achieved >90% selectivity at C5 .

How should researchers resolve contradictions in crystallographic data for methyl-substituted dihydroindoles?

Advanced Research Focus
Discrepancies in bond angles or space group assignments often arise from:

  • Twinning : Common in low-symmetry crystals; refine using SHELXTL with a BASF parameter .
  • Disorder : Methyl groups may adopt multiple conformations. Apply "ISOR" and "DELU" restraints in SHELXL to model thermal motion .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Example : Compound (II) in was refined as an inversion twin, requiring careful handling of H-bonding motifs .

What computational approaches predict the bioactivity of this compound derivatives?

Q. Advanced Research Focus

  • Molecular Docking : Screen against targets like serotonin receptors using AutoDock Vina. Methyl groups may enhance hydrophobic interactions in binding pockets .
  • MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) to assess methyl substituent effects on binding kinetics .
  • QSAR Models : Correlate substituent positions (e.g., C4 vs. C6 methyl) with biological activity (e.g., IC₅₀ values) using ML algorithms .

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